tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate
Description
tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyethyl-carbamate moiety. These include a carbamate-protected amine group and a piperidine scaffold, which are common in medicinal chemistry for modulating pharmacokinetic properties and receptor interactions .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-piperidin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGLISFAATIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidinyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in the development of enzyme inhibitors and receptor modulators .
Medicine
It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and influencing biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key differences between the target compound and selected analogues from the evidence:
Key Observations
Hydroxyl Group Impact: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogues like the compound in . This modification may enhance bioavailability and reduce lipophilicity, critical for central nervous system (CNS) drug candidates .
Pharmacological Activity :
- Receptor Antagonists : Compounds with aryl ether substituents (e.g., ) exhibit α1A/α1D-adrenergic receptor antagonism, suggesting that bulky aromatic groups enhance receptor binding .
- Enzyme Modulation : The indolylphenyl group in ’s compound enables interaction with the AAA+ ATPase p97, highlighting the role of aromatic systems in enzyme targeting .
- Kinase/Bromodomain Inhibition : Bromodomain inhibitors () and CK1δ inhibitors () rely on extended aromatic or heterocyclic substituents for selective binding .
Synthetic Accessibility :
- The target compound’s synthesis may require hydroxylation steps (e.g., oxidation of an ethyl group) or protection/deprotection strategies, increasing complexity compared to simpler alkylation reactions () .
- Ball-milling methods () offer sustainable alternatives for piperidine alkylation, though scalability for hydroxylated derivatives remains unclear .
Biological Activity
tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate, also known by its IUPAC name, is a compound characterized by its unique structural features, including a tert-butyl group, a hydroxy group, and a piperidinyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in pharmacology.
The compound is synthesized through reactions involving tert-butyl carbamate and piperidinyl derivatives. Common methods include the use of Boc anhydride and controlled temperature conditions to optimize yields. The chemical structure is represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and piperidinyl groups enhance binding affinity and specificity towards these targets, modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and β-secretase.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
Neuroprotective Effects
Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) aggregates. For instance, in vitro experiments indicated that it improved cell viability in astrocytes exposed to Aβ1-42 by reducing inflammatory cytokine production such as TNF-α .
Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. It was found to reduce malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in oxidative stress . This suggests potential therapeutic benefits in conditions characterized by oxidative damage.
Inhibition of Amyloidogenesis
In vivo studies highlighted the ability of the compound to inhibit amyloid aggregation, which is crucial for the development of Alzheimer's disease. It demonstrated a significant reduction in Aβ aggregation at concentrations as low as 100 μM .
Case Studies and Research Findings
Comparison with Similar Compounds
When compared with similar compounds such as tert-butyl (2-piperidin-3-ylethyl)carbamate and others, this compound stands out due to its dual functional groups which enhance its reactivity and biological activity.
| Compound | Unique Features |
|---|---|
| tert-butyl (2-piperidin-3-ylethyl)carbamate | Lacks hydroxy group; different biological activity profile. |
| tert-butyl methyl (2-(piperidin-4-yl)ethyl)carbamate | Similar structure but varies in substituent effects on biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
